Cas no 98395-66-5 (8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride)

8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a nitro-substituted dihydrobenzoxazine derivative with potential applications in pharmaceutical and chemical research. Its hydrochloride salt form enhances stability and solubility, facilitating handling and formulation in experimental settings. The nitro group at the 8-position introduces electron-withdrawing properties, which may influence reactivity in synthetic pathways or biological interactions. This compound is of interest in medicinal chemistry for its structural framework, which is common in bioactive molecules targeting neurological or cardiovascular systems. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in the development of novel therapeutic agents or mechanistic studies.
8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride structure
98395-66-5 structure
Product Name:8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
CAS No:98395-66-5
MF:C8H9ClN2O3
MW:216.6216609478
MDL:MFCD09026849
CID:801757
PubChem ID:46907963
Update Time:2025-10-20

8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
    • 2H-1,4-Benzoxazine,3,4-dihydro-8-nitro-
    • 8-NITRO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE HYDROCHLORIDE
    • 8-nitro-3,4-dihydro-2H-1,4-benzoxazine
    • E76490
    • 98395-66-5
    • CS-0160462
    • AKOS015900900
    • 8-NITRO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE HYDROCHLORIDE
    • BS-50576
    • 1890308-70-9
    • 8-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
    • 8-NITRO-3,4-DIHYDRO-2H-BENZO[1,4]OXAZINE HCl
    • DTXSID70677208
    • 8-nitro-3,4-dihydro-2h-benzo[1,4]oxazinehydrochloride
    • 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazinehydrochloride
    • 8-Nitro-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1)
    • MDL: MFCD09026849
    • Inchi: 1S/C8H8N2O3.ClH/c11-10(12)7-3-1-2-6-8(7)13-5-4-9-6;/h1-3,9H,4-5H2;1H
    • InChI Key: KQQDXFSKAAPAHF-UHFFFAOYSA-N
    • SMILES: Cl.O1CCNC2C=CC=C(C1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 180.05300
  • Monoisotopic Mass: 216.0301698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 204
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • PSA: 67.08000
  • LogP: 2.06030

8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride: A Comprehensive Overview

8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, also known by its CAS number 98395-66-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazines, which are six-membered rings containing one oxygen atom and one nitrogen atom. The presence of a nitro group at the 8th position introduces unique electronic properties, making this compound a valuable subject for both theoretical and experimental studies.

The structural characterization of 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have revealed that the molecule adopts a planar conformation due to the aromaticity of the benzo ring. The dihydro nature of the oxazine ring suggests that it is partially saturated, which could influence its reactivity and stability under various conditions.

Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 98395-66-5. Quantum mechanical calculations have shown that the nitro group significantly affects the electron distribution within the molecule, making it more susceptible to nucleophilic attacks. This insight has implications for its potential use as an intermediate in organic synthesis or as a building block for more complex molecules.

In terms of synthesis, 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can be prepared through a variety of methods. One common approach involves the nitration of the corresponding oxazine derivative using mixed acid (concentrated sulfuric acid and nitric acid). The reaction conditions are critical to ensure selective nitration at the 8th position without affecting other parts of the molecule. Optimization studies have shown that maintaining a low temperature during the reaction enhances selectivity and yields higher purity products.

The pharmacological properties of this compound have also been explored in recent studies. Research indicates that 98395-66-5 exhibits moderate antioxidant activity, which could be attributed to its ability to scavenge free radicals. This property makes it a potential candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Furthermore, preliminary toxicity studies suggest that 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has low acute toxicity in experimental animals. However, long-term safety assessments are still required before it can be considered for therapeutic use. Regulatory compliance with international standards will also be essential to ensure its safe handling and distribution.

In conclusion, 98395-66-5, or 8-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride, is a versatile compound with promising applications in both academic research and industrial settings. Its unique chemical structure and functional groups provide a foundation for further exploration into its potential uses in drug discovery and material science. Continued research will undoubtedly shed more light on its properties and practical applications.

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